molecular formula C8H5ClINO B12876369 2-(Chloromethyl)-6-iodobenzo[d]oxazole

2-(Chloromethyl)-6-iodobenzo[d]oxazole

Cat. No.: B12876369
M. Wt: 293.49 g/mol
InChI Key: ZNLYHGYKJBWPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-6-iodobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both chlorine and iodine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-iodobenzo[d]oxazole typically involves the reaction of 2-aminophenol with chloroacetyl chloride to form 2-(chloromethyl)benzoxazole. This intermediate is then iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-iodobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazoles, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

2-(Chloromethyl)-6-iodobenzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-iodobenzo[d]oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or DNA. The presence of chlorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved vary based on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)benzoxazole
  • 2-Iodobenzoxazole
  • 6-Chlorobenzoxazole
  • 6-Iodobenzoxazole

Uniqueness

2-(Chloromethyl)-6-iodobenzo[d]oxazole is unique due to the simultaneous presence of both chlorine and iodine atoms, which provides distinct reactivity and versatility in synthetic applications. This dual halogenation allows for selective functionalization and the formation of complex molecular architectures, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C8H5ClINO

Molecular Weight

293.49 g/mol

IUPAC Name

2-(chloromethyl)-6-iodo-1,3-benzoxazole

InChI

InChI=1S/C8H5ClINO/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2

InChI Key

ZNLYHGYKJBWPEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)OC(=N2)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.